2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Brand Name: Vulcanchem
CAS No.: 938459-25-7
VCID: VC2877205
InChI: InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3
SMILES: CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F
Molecular Formula: C9H9F5O4
Molecular Weight: 276.16 g/mol

2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate

CAS No.: 938459-25-7

Cat. No.: VC2877205

Molecular Formula: C9H9F5O4

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate - 938459-25-7

Specification

CAS No. 938459-25-7
Molecular Formula C9H9F5O4
Molecular Weight 276.16 g/mol
IUPAC Name 2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3
Standard InChI Key YJQICTHKIWCNDO-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F
Canonical SMILES CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F

Introduction

Chemical Identity and Structure

Basic Information

2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is a fluorinated methacrylate ester characterized by the following identifiers:

ParameterValue
CAS Number938459-25-7
Molecular FormulaC₉H₉F₅O₄
Molecular Weight276.16 g/mol
MDL NumberMFCD26407435

The compound is also known by several synonyms, including:

  • 2-[(2,2,3,3,3-Pentafluoropropanoyl)oxy]ethyl 2-methylprop-2-enoate

  • 2-(2,2,3,3,3-Pentafluoro-1-oxopropoxy)ethyl methacrylate

  • 2-[(Perfluoropropanoyl)oxy]ethyl methacrylate

Structural Characteristics

The molecular structure consists of three key components:

  • A methacrylate group (2-methylprop-2-enoate) containing a reactive carbon-carbon double bond

  • An ethyl linker (ethoxy bridge)

  • A pentafluoropropanoyl group containing five fluorine atoms

This structure can be represented by the IUPAC name 2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate and characterized by the following structural identifiers:

  • InChI: InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3

  • SMILES: CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F

The presence of the pentafluoropropanoyl group introduces significant fluorine content, which substantially alters the physical and chemical properties of the compound compared to non-fluorinated methacrylates.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate are influenced by both its methacrylate functionality and fluorinated component. While specific data for this compound is limited in the literature, we can infer properties based on similar fluorinated methacrylates:

PropertyValue/Description
Physical StateLiquid at ambient temperature
AppearanceColorless to slightly yellow liquid
OdorCharacteristic methacrylate odor
SolubilitySoluble in common organic solvents (acetone, MEK, toluene); limited water solubility

By comparison, related fluorinated methacrylates such as 2-(Perfluorohexyl)ethyl methacrylate have documented properties including:

  • Density: 1.496 g/mL at 25°C

  • Boiling Point: 92°C at 8 mm Hg

  • Flash Point: >230°F

Chemical Reactivity

The chemical reactivity of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is primarily determined by:

  • The methacrylate group, which readily undergoes polymerization reactions via the carbon-carbon double bond.

  • The ester linkages, which can participate in hydrolysis reactions under appropriate conditions.

  • The pentafluoropropanoyl group, which provides chemical stability and resistance to oxidation.

The compound contains reactive sites that enable polymerization through various mechanisms, including free radical polymerization, atom transfer radical polymerization (ATRP), and other controlled polymerization techniques .

Polymerization Behavior

Polymerization Mechanisms

2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate can polymerize through various mechanisms:

  • Free Radical Polymerization: The methacrylate double bond readily undergoes chain-growth polymerization when initiated by free radical sources such as AIBN (azobisisobutyronitrile) .

  • Controlled Radical Polymerization: The compound can participate in controlled/"living" polymerization processes with negligible amounts of transfer and termination, yielding polymers with well-defined molecular weights and narrow polydispersities .

  • Atom Transfer Radical Polymerization (ATRP): As with other methacrylates, this compound can be polymerized via ATRP using copper-based catalysts and appropriate initiators, allowing precise control over the resulting polymer structure .

Copolymerization Behavior

2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate can be copolymerized with various comonomers to create materials with tailored properties. Potential copolymerization partners include:

  • Conventional methacrylates (e.g., methyl methacrylate, ethyl methacrylate)

  • Other functionalized methacrylates

  • Various acrylates and other vinyl monomers

Studies on similar fluorinated methacrylates, such as 2-perfluorooctyl ethyl methacrylate, have shown that these compounds can be successfully copolymerized with methyl methacrylate using AIBN as initiator in toluene medium . These copolymerizations result in materials with unique properties derived from both monomers.

Applications and Uses

Polymer Materials

The primary application of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is in the synthesis of specialty polymers with unique properties:

  • Hydrophobic and Oleophobic Coatings: The fluorinated side chains confer exceptional water and oil repellency to resulting polymers, making them valuable for protective coatings and surface treatments .

  • Low Surface Energy Materials: Polymers containing this monomer exhibit low surface energy, reducing adhesion of contaminants and providing anti-fouling properties.

  • Chemical Resistant Materials: The fluorine content enhances resistance to chemicals, solvents, acids, and bases, making these polymers suitable for harsh environment applications.

  • Specialty Adhesives: The combination of methacrylate functionality and fluorine content makes polymers from this monomer useful in specialty adhesive applications where chemical resistance is important .

Advanced Materials Applications

Beyond conventional polymer applications, 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate holds potential for use in:

  • Smart Materials: The incorporation of fluorinated methacrylates can create responsive materials with switchable properties.

  • Biomedical Applications: Fluorinated polymers can exhibit interesting biocompatibility profiles and may be useful in certain medical devices or drug delivery systems .

  • Optical Materials: The specific refractive index and optical properties of fluorinated polymers make them candidates for specialized optical applications.

SymbolSignal WordHazard Statements
GHS07WarningH315-H319-H335

These hazard statements indicate:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

ManufacturerProduct NumberPurityPackage SizePrice (USD)
SynQuest Laboratories2324-3-1D97%1g$25
SynQuest Laboratories2324-3-1D97%5g$75
SynQuest Laboratories2324-3-1D97%25g$295
SynQuest Laboratories2324-3-1D97%100g$995

These prices were reported as of December 2021, and current pricing may vary .

Research Trends and Future Directions

Current research involving fluorinated methacrylates like 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate focuses on several promising directions:

  • Development of Environmentally Friendly Fluoropolymers: As concerns about conventional perfluorinated compounds grow, shorter-chain fluorinated compounds like 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate are being investigated as potentially more environmentally acceptable alternatives.

  • Advanced Surface Modification: Research continues on using fluorinated methacrylates for creating surfaces with extreme non-wetting properties, ice repellency, and anti-fouling characteristics.

  • Click Chemistry Applications: Fluorinated methacrylates can be incorporated into materials using click chemistry approaches, enabling precise placement of fluorinated groups within polymer architectures .

  • Structure-Property Relationship Studies: Ongoing research aims to better understand how the specific structure of the pentafluoropropanoyl group affects polymer properties compared to other fluorinated groups of varying chain length .

  • Responsive Materials: Incorporating this monomer into responsive polymer systems to create materials that change properties in response to external stimuli represents an emerging research direction .

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